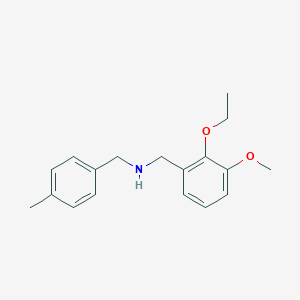
1-(2-ethoxy-3-methoxyphenyl)-N-(4-methylbenzyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-ethoxy-3-methoxyphenyl)-N-(4-methylbenzyl)methanamine, also known as EPM, is a chemical compound that belongs to the class of phenethylamines. It is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
1-(2-ethoxy-3-methoxyphenyl)-N-(4-methylbenzyl)methanamine has been extensively studied for its potential applications in various fields of research. It has been found to have significant anti-inflammatory, analgesic, and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, 1-(2-ethoxy-3-methoxyphenyl)-N-(4-methylbenzyl)methanamine has been found to have potential applications in the field of drug discovery due to its ability to interact with various receptors in the brain.
作用機序
The mechanism of action of 1-(2-ethoxy-3-methoxyphenyl)-N-(4-methylbenzyl)methanamine is not fully understood. However, it has been found to interact with various receptors in the brain, including the dopamine D2 receptor, serotonin 5-HT2A receptor, and sigma-1 receptor. It has also been found to inhibit the activity of various enzymes such as acetylcholinesterase and monoamine oxidase, leading to increased levels of neurotransmitters such as acetylcholine and dopamine.
Biochemical and Physiological Effects:
1-(2-ethoxy-3-methoxyphenyl)-N-(4-methylbenzyl)methanamine has been found to have significant biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 1-(2-ethoxy-3-methoxyphenyl)-N-(4-methylbenzyl)methanamine has been found to have significant antioxidant properties, leading to a reduction in oxidative stress and cell damage. 1-(2-ethoxy-3-methoxyphenyl)-N-(4-methylbenzyl)methanamine has also been found to have analgesic properties, reducing pain perception in animal models.
実験室実験の利点と制限
One of the significant advantages of using 1-(2-ethoxy-3-methoxyphenyl)-N-(4-methylbenzyl)methanamine in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, 1-(2-ethoxy-3-methoxyphenyl)-N-(4-methylbenzyl)methanamine has been found to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using 1-(2-ethoxy-3-methoxyphenyl)-N-(4-methylbenzyl)methanamine in lab experiments is its cost, which can be relatively high compared to other compounds.
将来の方向性
There are several future directions for the study of 1-(2-ethoxy-3-methoxyphenyl)-N-(4-methylbenzyl)methanamine. One of the potential applications of 1-(2-ethoxy-3-methoxyphenyl)-N-(4-methylbenzyl)methanamine is in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, 1-(2-ethoxy-3-methoxyphenyl)-N-(4-methylbenzyl)methanamine has been found to have potential applications in the treatment of cancer due to its anti-inflammatory and antioxidant properties. Further studies are needed to fully understand the mechanism of action of 1-(2-ethoxy-3-methoxyphenyl)-N-(4-methylbenzyl)methanamine and its potential applications in various fields of research.
Conclusion:
In conclusion, 1-(2-ethoxy-3-methoxyphenyl)-N-(4-methylbenzyl)methanamine, or 1-(2-ethoxy-3-methoxyphenyl)-N-(4-methylbenzyl)methanamine, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It has been found to have significant anti-inflammatory, analgesic, and antioxidant properties, making it a potential candidate for the treatment of various diseases. Further studies are needed to fully understand the mechanism of action of 1-(2-ethoxy-3-methoxyphenyl)-N-(4-methylbenzyl)methanamine and its potential applications in various fields of research.
合成法
The synthesis of 1-(2-ethoxy-3-methoxyphenyl)-N-(4-methylbenzyl)methanamine involves the reaction of 2-ethoxy-3-methoxybenzaldehyde with 4-methylbenzylamine in the presence of reducing agents such as sodium borohydride. The reaction yields 1-(2-ethoxy-3-methoxyphenyl)-N-(4-methylbenzyl)methanamine as a white crystalline solid with a purity of over 98%.
特性
製品名 |
1-(2-ethoxy-3-methoxyphenyl)-N-(4-methylbenzyl)methanamine |
|---|---|
分子式 |
C18H23NO2 |
分子量 |
285.4 g/mol |
IUPAC名 |
N-[(2-ethoxy-3-methoxyphenyl)methyl]-1-(4-methylphenyl)methanamine |
InChI |
InChI=1S/C18H23NO2/c1-4-21-18-16(6-5-7-17(18)20-3)13-19-12-15-10-8-14(2)9-11-15/h5-11,19H,4,12-13H2,1-3H3 |
InChIキー |
AEJRAYPLXHCOJG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC=C1OC)CNCC2=CC=C(C=C2)C |
正規SMILES |
CCOC1=C(C=CC=C1OC)CNCC2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-{[2-(1-adamantyl)-2-oxoethyl]sulfanyl}benzoate](/img/structure/B262621.png)

![N-cyclohexyl-N'-[(1-phenylcyclopropyl)methyl]urea](/img/structure/B262623.png)


![1-[4,5-bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B262636.png)
![2-[(4-bromobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol](/img/structure/B262637.png)

![Methyl 4-(5-{[(2-furylmethyl)amino]methyl}-2-furyl)benzoate](/img/structure/B262642.png)
![Methyl 4-{5-[(prop-2-en-1-ylamino)methyl]furan-2-yl}benzoate](/img/structure/B262643.png)
![N-[4-(diethylamino)benzyl]-N-(4-methoxybenzyl)amine](/img/structure/B262644.png)
![1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol](/img/structure/B262646.png)
![1-[4-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)phenyl]ethanol](/img/structure/B262647.png)
![N-tert-butyl-2-{2-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B262649.png)